Dimethyl 2,3-pentadienedioate
Overview
Description
Dimethyl 2,3-pentadienedioate, also known as dimethyl maleate, is a chemical compound commonly used in organic synthesis. It is an ester of maleic acid and is commonly used as a dienophile in Diels-Alder reactions. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of Dimethyl 2,3-pentadienedioate 2,3-pentadienedioate is primarily through its ability to act as a dienophile in Diels-Alder reactions. In this reaction, the dienophile reacts with a diene to form a cyclic compound. This reaction is widely used in organic synthesis to produce various compounds.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of Dimethyl 2,3-pentadienedioate 2,3-pentadienedioate. However, it has been reported to have antioxidant properties and has been shown to protect against oxidative stress in vitro. It has also been reported to have anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
The advantages of using Dimethyl 2,3-pentadienedioate 2,3-pentadienedioate in lab experiments include its low cost, ease of synthesis, and versatility in organic synthesis. However, it is important to note that this compound is highly reactive and can be hazardous if not handled properly. It is also important to ensure that the reaction conditions are optimized to achieve the desired product.
Future Directions
There are several future directions for the use of Dimethyl 2,3-pentadienedioate 2,3-pentadienedioate in scientific research. One potential application is in the synthesis of new organic compounds with potential pharmaceutical applications. It can also be used in the development of new materials with unique properties. Additionally, further research is needed to explore the potential biochemical and physiological effects of this compound.
Scientific Research Applications
Dimethyl 2,3-pentadienedioate has been used in various scientific research studies. It has been used as a dienophile in Diels-Alder reactions to synthesize various organic compounds. It has also been used as a starting material for the synthesis of other compounds such as Dimethyl 2,3-pentadienedioate fumarate, which is used in the treatment of multiple sclerosis.
properties
CAS RN |
1712-36-3 |
---|---|
Product Name |
Dimethyl 2,3-pentadienedioate |
Molecular Formula |
C7H8O4 |
Molecular Weight |
156.14 g/mol |
InChI |
InChI=1S/C7H8O4/c1-10-6(8)4-3-5-7(9)11-2/h4-5H,1-2H3 |
InChI Key |
FJLLBKDQCMPUSU-UHFFFAOYSA-N |
SMILES |
COC(=O)C=C=CC(=O)OC |
Canonical SMILES |
COC(=O)C=C=CC(=O)OC |
synonyms |
Dimethyl-2,3-pentadienedioate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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